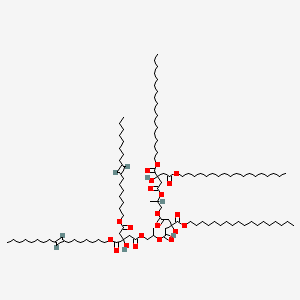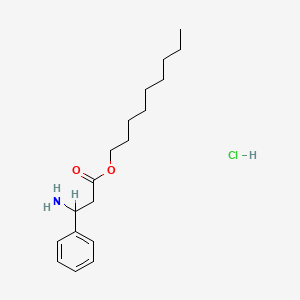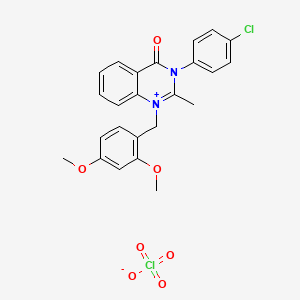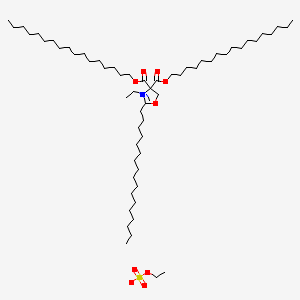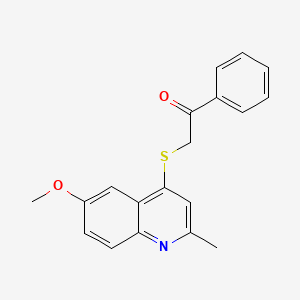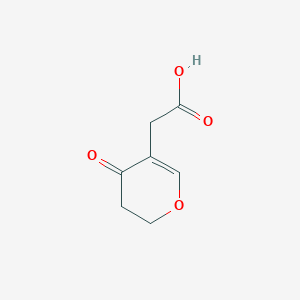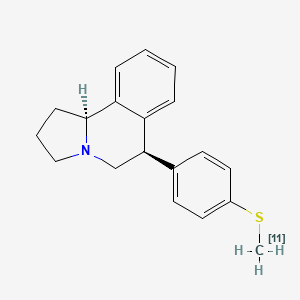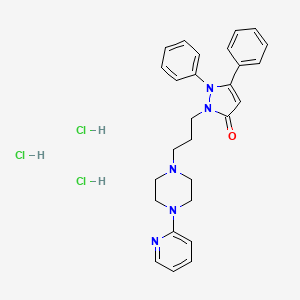
3H-Pyrazol-3-one, 1,2-dihydro-1,5-diphenyl-2-(3-(4-(2-pyridinyl)-1-piperazinyl)propyl)-, trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Pyrazol-3-one, 1,2-dihydro-1,5-diphenyl-2-(3-(4-(2-pyridinyl)-1-piperazinyl)propyl)-, trihydrochloride is a complex organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 1,2-dihydro-1,5-diphenyl-2-(3-(4-(2-pyridinyl)-1-piperazinyl)propyl)-, trihydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolone core, followed by the introduction of the diphenyl and piperazinyl groups through various coupling reactions. Common reagents used in these steps include hydrazines, aldehydes, and halogenated compounds. Reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography might be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3H-Pyrazol-3-one, 1,2-dihydro-1,5-diphenyl-2-(3-(4-(2-pyridinyl)-1-piperazinyl)propyl)-, trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazolone core.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups to the molecule.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3H-Pyrazol-3-one, 1,2-dihydro-1,5-diphenyl-2-(3-(4-(2-pyridinyl)-1-piperazinyl)propyl)-, trihydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved could include inhibition of specific enzymes or modulation of receptor activity, leading to the desired therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
4-Aminoantipyrine: Another pyrazolone derivative with analgesic and anti-inflammatory properties.
Phenazone: Known for its use as an analgesic and antipyretic agent.
Metamizole: A pyrazolone compound used for its analgesic and antispasmodic effects.
Uniqueness
3H-Pyrazol-3-one, 1,2-dihydro-1,5-diphenyl-2-(3-(4-(2-pyridinyl)-1-piperazinyl)propyl)-, trihydrochloride is unique due to its specific structural features, including the presence of the pyridinyl and piperazinyl groups. These features may contribute to its distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
85673-88-7 |
|---|---|
Molecular Formula |
C27H32Cl3N5O |
Molecular Weight |
548.9 g/mol |
IUPAC Name |
1,5-diphenyl-2-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]pyrazol-3-one;trihydrochloride |
InChI |
InChI=1S/C27H29N5O.3ClH/c33-27-22-25(23-10-3-1-4-11-23)32(24-12-5-2-6-13-24)31(27)17-9-16-29-18-20-30(21-19-29)26-14-7-8-15-28-26;;;/h1-8,10-15,22H,9,16-21H2;3*1H |
InChI Key |
HVSHAQKRKNHQFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=N5.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


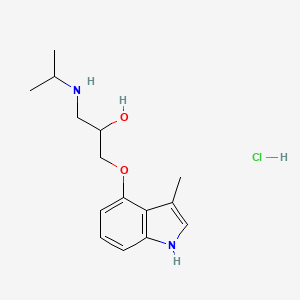
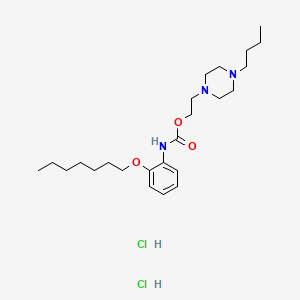
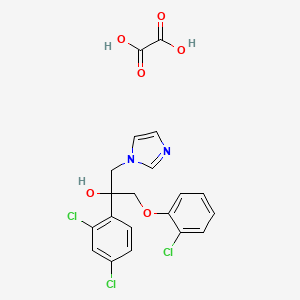
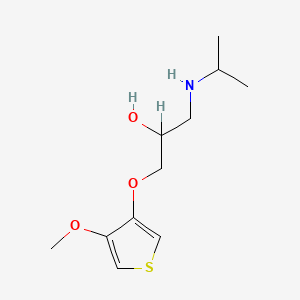
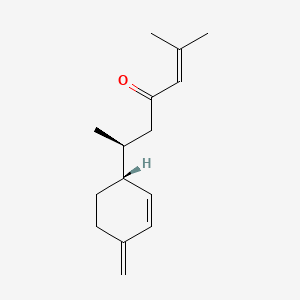
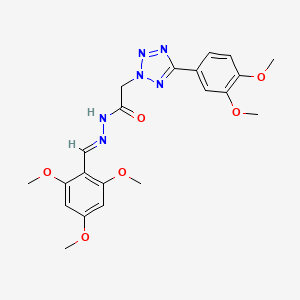
![[4-(Hydroxymethyl)cyclohexyl]methanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;2-methyloxirane;oxirane](/img/structure/B12755601.png)
